2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide features a hybrid structure combining a 4-oxo-4H-pyran core substituted with an indolin-1-ylmethyl group at position 6 and an acetamide linker bridging to a 5-methylisoxazole moiety.
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-8-19(22-28-13)21-20(25)12-27-18-11-26-15(9-17(18)24)10-23-7-6-14-4-2-3-5-16(14)23/h2-5,8-9,11H,6-7,10,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSLSCMWRUMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on pharmacological applications.
Structural Features
The molecular structure of the compound includes:
- An indoline derivative
- A pyran ring
- An acetamide functional group
These features suggest that the compound may interact with various biological targets, influencing multiple pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Combining indoline derivatives with pyran intermediates.
- Functional Group Modifications : Introducing the isoxazole moiety through specific chemical reactions.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.
Biological Activity
Preliminary studies indicate that 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide may exhibit several biological activities:
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of pyran and indole have been reported to possess significant antimicrobial activity, which may extend to this compound as well .
Antitumor Properties
Compounds containing indole and pyran structures have been documented for their antitumor effects, potentially making this compound a candidate for further investigation in cancer therapy .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in disease pathways, similar to other compounds in its class .
Case Studies and Research Findings
- Antimicrobial Studies : A study on related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.56 to 12.50 μM .
- Antitumor Assays : In vitro studies have indicated that similar pyran derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Data Table: Biological Activity Overview
Scientific Research Applications
Preliminary studies have indicated several promising biological activities associated with this compound:
Anticancer Activity
Research suggests that compounds with similar structures may inhibit tumor growth. The presence of the indoline and pyran rings can enhance interactions with cancer-related targets, making this compound a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Compounds related to this structure have shown potential anti-inflammatory properties, which could be beneficial for treating chronic inflammatory conditions. These effects warrant further exploration to understand the underlying mechanisms.
Antimicrobial Properties
The unique structure may also contribute to antimicrobial effects, as observed in other pyran-based compounds. Initial tests indicate that it may exhibit activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Synthesis and Characterization
The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide typically involves several key steps:
- Formation of the Pyran Ring : Utilizing appropriate precursors and catalysts.
- Indoline Attachment : Employing coupling reactions to integrate the indoline moiety.
- Acetamide Formation : Finalizing the structure through acetamide linkage formation.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Case Study 1: Anticancer Research
In a study published in Proceedings of the American Association for Cancer Research, derivatives similar to this compound were tested against various cancer cell lines, demonstrating significant growth inhibition rates. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Effects
A recent investigation explored the anti-inflammatory properties of related compounds, revealing that they could effectively reduce inflammatory markers in vitro. This study suggests that structural features of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide might play a crucial role in mediating these effects .
Case Study 3: Antimicrobial Testing
Research conducted on pyran derivatives indicated antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules from the evidence. Key structural motifs (e.g., pyran, isoxazole, acetamide) and synthetic pathways are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
The 4-oxo-4H-pyran core aligns with pyran-based compounds in , which utilize malononitrile or cyanoacetate in synthesis .
Synthetic Pathways :
- The target’s ether linkage (pyran-3-yl-oxy) may require similar coupling methods to those in (e.g., reflux with triethylamine in dioxane) .
- ’s use of hydrazine and ethyl acetoacetate for cyclization could inform strategies for indoline or pyrazole integration .
Biological Implications: While the target’s indoline group is absent in other analogs, its presence may mimic the quinoline-piperidine systems in , which target kinase domains . The lack of sulfonamide or pyrimidine groups (cf. ) may reduce off-target effects compared to sulfamethoxazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
